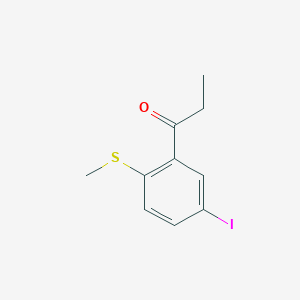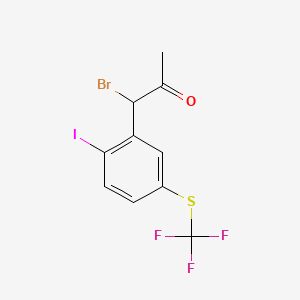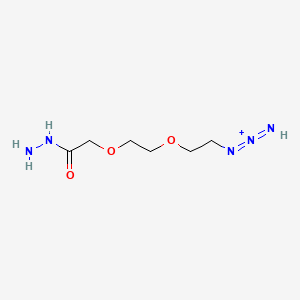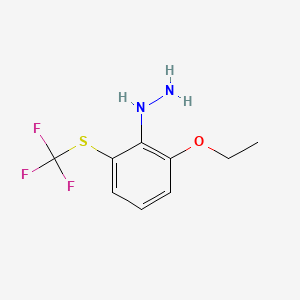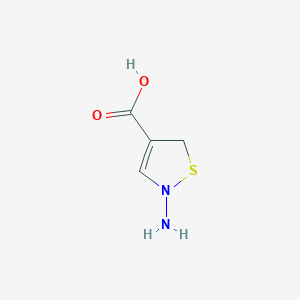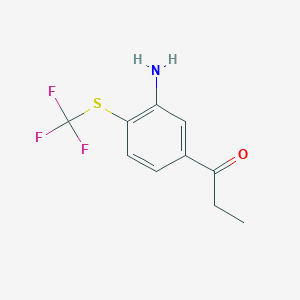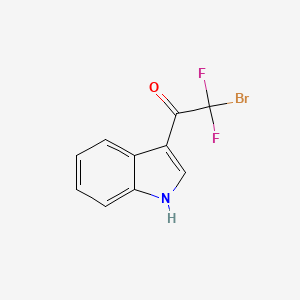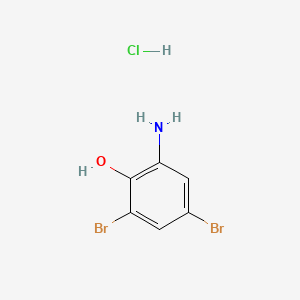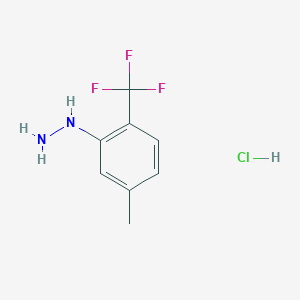
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2 It is a derivative of phenylhydrazine, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring
Métodos De Preparación
The synthesis of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and cellular metabolism .
Comparación Con Compuestos Similares
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has similar structural features but lacks the methyl group.
1-(2,5-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
(2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can influence its biological activity .
Propiedades
Fórmula molecular |
C8H10ClF3N2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(8(9,10)11)7(4-5)13-12;/h2-4,13H,12H2,1H3;1H |
Clave InChI |
ZOSRBUGLEBWEIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


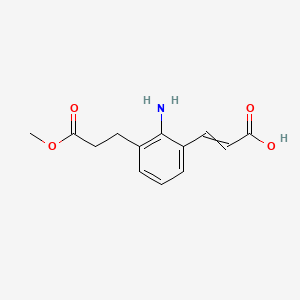
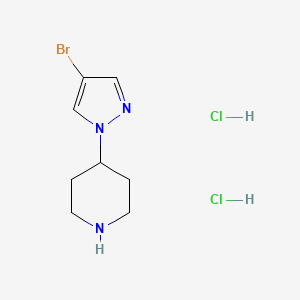
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)

